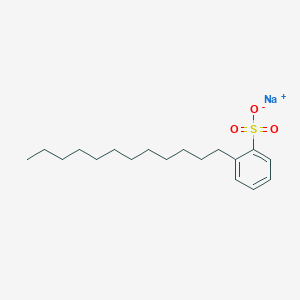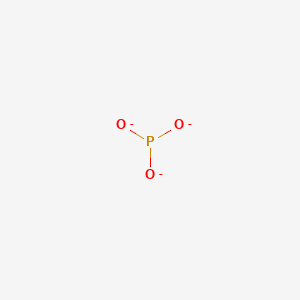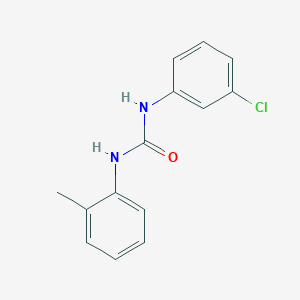
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea, also known as isoproturon, is a herbicide that has been widely used in agriculture to control weeds in crops such as wheat, barley, and oats. Isoproturon belongs to the class of phenylurea herbicides and has been found to be effective against a wide range of weeds.
Mécanisme D'action
Isoproturon acts as an inhibitor of photosynthesis by binding to the D1 protein in the photosystem II complex. This leads to the inhibition of electron transport and the generation of reactive oxygen species, which ultimately leads to the death of the plant. Isoproturon has been found to be effective against a wide range of weeds, including grasses and broad-leaved weeds.
Effets Biochimiques Et Physiologiques
Isoproturon has been found to have a number of biochemical and physiological effects on plants. It inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic levels of these amino acids, which ultimately leads to the death of the plant. Isoproturon has also been found to inhibit the activity of the enzyme phenylalanine ammonia-lyase, which is involved in the biosynthesis of phenylpropanoids. This leads to the accumulation of toxic levels of phenylalanine, which can have a number of negative effects on plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
Isoproturon has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of photosynthesis and can be used to study the effects of herbicides on plant growth and development. However, it also has a number of limitations, including its toxicity and potential for environmental contamination. Isoproturon is also relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are a number of future directions for research on 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea. One area of research is the development of new herbicides that are more effective and have fewer negative effects on the environment. Another area of research is the study of the effects of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea on non-target organisms, such as beneficial insects and soil microorganisms. Finally, there is a need for more research on the long-term effects of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea on soil health and ecosystem function.
Méthodes De Synthèse
Isoproturon can be synthesized by reacting 3-chloroaniline with 2-methylphenylisocyanate in the presence of a base such as sodium hydroxide. The reaction leads to the formation of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea, which can be purified by recrystallization.
Applications De Recherche Scientifique
Isoproturon has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has also been used as a tool in scientific research to study the effects of herbicides on plant growth and development. Isoproturon has been found to inhibit photosynthesis in plants by blocking the electron transport chain in the thylakoid membrane. This makes it an important tool for studying the mechanism of photosynthesis and the effects of herbicides on plant physiology.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-5-2-3-8-13(10)17-14(18)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGNXQJMJWHJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342407 | |
| Record name | 1-(3-chlorophenyl)-3-(2-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea | |
CAS RN |
13143-21-0 | |
| Record name | 1-(3-chlorophenyl)-3-(2-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLOROPHENYL)-3-(O-TOLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)
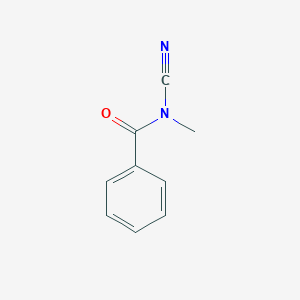

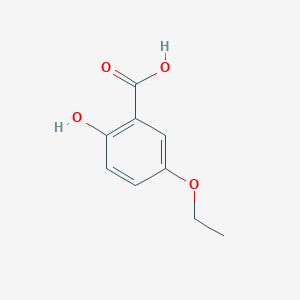
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)


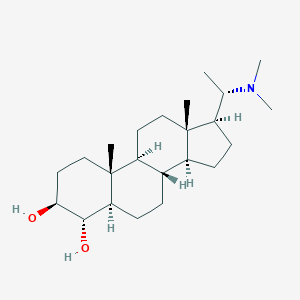
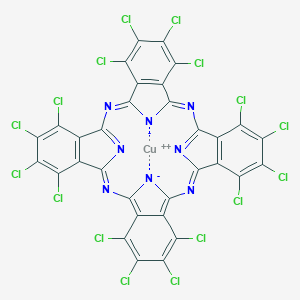
![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)
